1,2,3,4-Tetraphenylpyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62749-75-1 |
|---|---|
Molecular Formula |
C40H26 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1,2,3,4-tetraphenylpyrene |
InChI |
InChI=1S/C40H26/c1-5-14-27(15-6-1)34-26-32-23-13-22-31-24-25-33-36(28-16-7-2-8-17-28)37(29-18-9-3-10-19-29)38(30-20-11-4-12-21-30)40(34)39(33)35(31)32/h1-26H |
InChI Key |
BOHFWWWQMGFMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C5=C(C=C4)C(=C(C(=C25)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,6,8 Tetraphenylpyrene and Its Derivatives
Established Synthetic Pathways for TPPy Core Formation
The creation of the 1,3,6,8-tetraarylpyrene core is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between the pyrene (B120774) scaffold and aryl substituents.
Suzuki-Miyaura Cross-Coupling Strategies for Tetraarylpyrenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of 1,3,6,8-tetraphenylpyrene (B79053) and its derivatives. researchgate.netdicp.ac.cn This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrene precursor with an arylboronic acid or its corresponding ester. The most common precursor for TPPy synthesis is 1,3,6,8-tetrabromopyrene (B107014), which provides four reactive sites for arylation.
The general synthetic scheme involves reacting 1,3,6,8-tetrabromopyrene with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₃PO₄ or K₂CO₃) in a suitable solvent system like 1,4-dioxane or toluene. mdpi.com This method is highly efficient and tolerates a wide range of functional groups on the arylboronic acid, enabling the synthesis of a diverse library of tetraarylpyrene derivatives. researchgate.netmdpi.com The synthesis of various 2,7-disubstituted and core-substituted tetraazapyrenes has also been accomplished using brominated precursors in Suzuki cross-coupling reactions, highlighting the versatility of this approach for related aromatic systems. mpg.de
| Precursor | Coupling Partner | Catalyst | Base | Typical Yield |
| 1,3,6,8-Tetrabromopyrene | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Good to Excellent |
| 1,3-Dibromopyrene | Arylboronic Acids | Pd(0) catalyst | Various | Not specified |
| Halogenated Pyrimidines | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Moderate to Good |
This table provides illustrative examples of Suzuki-Miyaura reaction components for the synthesis of aryl-substituted pyrenes and related heterocycles.
Other Aromatic Coupling Reactions in Pyrene Functionalization
While Suzuki-Miyaura coupling is prevalent, other aromatic coupling reactions have been instrumental in the functionalization of the pyrene core. Direct C–H activation/arylation offers an alternative, atom-economical route that avoids the pre-functionalization (i.e., halogenation) of the pyrene core. mdpi.comresearchgate.net For instance, palladium-catalyzed C–H ortho-arylation of pyrene-1-carboxylic acid has been used to introduce aryl groups at the 2-position. researchgate.netresearchgate.net This strategy provides access to a broad scope of 2-substituted and 1,2-disubstituted pyrenes. researchgate.net
Rhodium-catalyzed C–H arylation directed by a diphenylphosphino group has been shown to selectively occur at the K-region (4-, 5-, 9-, or 10-positions) of the pyrene moiety. researchgate.net Furthermore, Stille and Sonogashira coupling reactions are effective for creating multi-functionalized pyrenes, such as 1,3,6,8-tetraphenylethynyl pyrenediboronates, which are key intermediates for more complex structures. researchgate.net These methods expand the toolkit available to chemists for creating pyrene derivatives with tailored substitution patterns. nih.gov
Positional Functionalization and Derivatization Approaches
Beyond the core synthesis, the functionalization of the TPPy structure is crucial for modulating its properties and enabling its use in various applications. This can be achieved by using substituted aryl groups in the initial coupling reaction or by post-synthetic modification of the TPPy molecule.
Synthesis of Tetraarylpyrene Derivatives with Varied Aryl Substituents
A powerful strategy for creating functional TPPy derivatives is to employ substituted phenylboronic acids in the Suzuki-Miyaura coupling reaction. This approach allows for the direct installation of functional groups onto the peripheral phenyl rings. For example, 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPY), a key building block for covalent organic frameworks (COFs), is synthesized from 1,3,6,8-tetrabromopyrene and 4-formylphenylboronic acid. ossila.com This method has been used to create a series of nine 1,3,6,8-tetraarylpyrene compounds with different substituents, demonstrating the steric and electronic effects of these modifications on the properties of the pyrene core. researchgate.net
| TPPy Derivative | Aryl Substituent (at 1,3,6,8 positions) | Synthetic Application |
| TFPPY | 4-formylphenyl | Building block for Covalent Organic Frameworks (COFs) ossila.com |
| Py-PDT POP-600 | Repeating units with 6,6′-(1,4-phenylene)bis(1,3,5-triazine-2,4-diamine) | Precursor for microporous carbon material for CO₂ uptake ossila.com |
| Various arylpyrenes | Phenyl groups with different electronic/steric properties | Study of photophysical properties researchgate.net |
This table showcases examples of TPPy derivatives synthesized with varied aryl substituents and their intended applications.
Introduction of Redox-Active Moieties (e.g., Dithiafulvenyl Groups)
To impart redox activity, specific functional groups can be incorporated into the TPPy structure. A notable example is the functionalization with 1,4-dithiafulvenyl (DTF) groups. nih.govacs.org A series of TPPy derivatives substituted with these redox-active DTF moieties have been synthesized and characterized. The introduction of DTF groups strongly modifies the absorption, emission, and electrochemical properties of the TPPy core. nih.gov The DTF units can be linked to the pyrene core at various positions, sometimes through phenylene bridges, to create complex, redox-active systems. acs.orgresearchgate.net Upon oxidation, these molecules can undergo stepwise electron transfers to form stable radical cation and dication species. acs.org
Functionalization for Supramolecular Assembly (e.g., Pyrene-Surfactant Complexes)
The pyrene moiety is well-known for its ability to form excimers and participate in π–π stacking interactions, making it an excellent component for supramolecular assemblies. uwaterloo.ca Functionalizing the TPPy core with moieties that promote intermolecular interactions is a key strategy for creating self-assembling systems. For example, pyrene units can be covalently attached to surfactant molecules, such as cationic gemini surfactants, to probe their aggregation behavior. uwaterloo.cacore.ac.uksemanticscholar.org These pyrene-labeled surfactants form micelles, and the fluorescence of the pyrene excimer can be used to determine properties like the critical micelle concentration (CMC) and average aggregation number. core.ac.ukacs.org
Similarly, TPPy can be functionalized with single or multiple pyrene units to enhance non-covalent interactions with surfaces like graphene. scispace.com These hybrid materials leverage the π–π stacking between the pyrene units of the functionalized molecule and the graphene basal plane to modulate the electronic properties of the graphene sheet. scispace.com
Incorporation into Polymeric and Framework Materials (e.g., Organosilica, Covalent Organic Frameworks)
The robust, planar, and electron-rich structure of the 1,3,6,8-tetraphenylpyrene (TPPy) core makes it an exceptional building block, or "tecton," for the construction of advanced functional materials. By equipping the peripheral phenyl rings with reactive functional groups, TPPy derivatives can be incorporated into highly ordered, porous networks such as Covalent Organic Frameworks (COFs) and into hybrid materials like periodic mesostructured organosilicas (PMOs). These materials leverage the intrinsic photophysical properties of the pyrene core, creating polymers and frameworks with applications in gas storage, catalysis, and optoelectronics.
Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)
Derivatives such as 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPY) and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA or TAPPy) are frequently employed as multitopic linkers in the synthesis of COFs. rsc.org These crystalline porous polymers are formed through strong covalent bonds, resulting in highly ordered and stable structures. The tetratopic nature of these TPPy derivatives allows for the formation of two-dimensional (2D) sheets that stack to create porous architectures.
For instance, the condensation of TFPPY with various amine linkers yields imine-linked COFs. A notable example is the reaction of TFPPY with 4,4'-(5,6-dichlorobenzo[c] rsc.orgresearchgate.netresearchgate.netthiadiazole-4,7-diyl)dianiline to form the 2D COF known as Py-ClTP-BT-COF. ossila.com This material demonstrates significant efficiency in solar-to-hydrogen energy conversion, with photocatalytic hydrogen evolution rates of 177.50 μmol h⁻¹ and an apparent quantum efficiency of 8.45%. ossila.com Similarly, flexible TPPy-based COFs, such as HTAPPy and TTAPPy synthesized from 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (TAPPy), exhibit large Brunauer-Emmett-Teller (BET) surface areas (up to 1766 m² g⁻¹) and have been successfully applied in the fluorescent detection of nitroaromatic compounds and for iodine capture. nih.gov
The functionalization of these frameworks allows for the fine-tuning of their properties. Introducing amide linkages, as seen in the TFPPy–DP COF, can enhance the number of photogenerated electrons, leading to efficient photocatalytic reduction and removal of toxic uranyl under visible light. ossila.com Furthermore, TPPy-based porous organic polymers (POPs) can be carbonized to produce microporous carbon materials with high nitrogen content and good thermal stability, suitable for applications in CO₂ uptake and energy storage. ossila.com
Interactive Data Table: 1,3,6,8-Tetraphenylpyrene Derivatives in Framework Materials
| Framework Name | TPPy Derivative Used | Linkage Type | Key Properties | Application |
|---|---|---|---|---|
| Py-ClTP-BT-COF | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY) | Imine | Photocatalytic H₂ evolution: 177.50 μmol h⁻¹; AQE: 8.45% | Photocatalytic Water Splitting ossila.com |
| HTAPPy | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (TAPPy) | Imine | BET Surface Area: 1766 m² g⁻¹; Iodine Adsorption: 2.96 g g⁻¹ | Fluorescence Sensing, Iodine Capture nih.gov |
| TTAPPy | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (TAPPy) | Imine | BET Surface Area: 1216 m² g⁻¹; Iodine Adsorption: 3.04 g g⁻¹ | Fluorescence Sensing, Iodine Capture nih.gov |
| TFPPy–DP | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY) | Amide | Uranyl removal: 82% in 2 hours | Photocatalytic Uranyl Reduction ossila.com |
| Py-PDT POP-600 | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY) | Aminal (Carbonized) | BET Surface Area: 314 m² g⁻¹; Specific Capacitance: 550 F g⁻¹ | CO₂ Uptake, Energy Storage ossila.com |
Periodic Mesostructured Organosilicas (PMOs)
Beyond crystalline organic frameworks, TPPy derivatives have been successfully integrated into the structure of amorphous, yet highly ordered, hybrid materials. Mesostructured organosilica films have been synthesized using a TPPy-containing organosilane precursor featuring four polymerizable silyl (B83357) groups. acs.orgtytlabs.co.jp This precursor undergoes a surfactant-templated sol-gel polycondensation process to form a robust silica (B1680970) framework where the TPPy units are covalently embedded within the pore walls. tytlabs.co.jp
A key advantage of this approach is the ability to achieve a high density of the TPPy chromophore within the material while mitigating the fluorescence quenching often caused by aggregation. The rigid organosilica matrix prevents the detrimental π-stacking of the pyrene cores. acs.org As a result, these TPPy-bridged mesostructured organosilica films exhibit strong blue fluorescence with high quantum yields, reaching values greater than 0.7. acs.org The inherent porosity of these films can be further exploited by doping with other fluorescent dyes, allowing for the fine-tuning of emission colors across the visible spectrum for potential luminescence applications. acs.org
Advanced Synthetic Techniques and Yield Optimization
The synthesis of 1,3,6,8-tetraphenylpyrene and its functionalized derivatives predominantly relies on the palladium-catalyzed Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of 1,3,6,8-tetrabromopyrene with a corresponding arylboronic acid or ester. While effective, traditional synthetic methodologies often require long reaction times and high temperatures, prompting the adoption of advanced techniques to optimize reaction efficiency and product yields.
The conventional synthesis of a 1,3,6,8-tetraarylpyrene via the Suzuki reaction involves heating 1,3,6,8-tetrabromopyrene with an excess of the desired arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a base like K₂CO₃, and a solvent system like toluene, often for 48 hours or more. Optimization of these conditions involves screening different catalysts, bases, and solvents to improve the yield. researchgate.net
Microwave-Assisted Synthesis
A significant advancement in the synthesis of polycyclic aromatic hydrocarbons (PAHs), including tetraarylpyrenes, is the use of microwave-assisted organic synthesis (MORE). Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave irradiation heats the reaction mixture directly and uniformly by interacting with polar molecules. researchgate.netsphinxsai.comstackexchange.com This leads to a rapid increase in temperature and pressure within a sealed vessel, dramatically accelerating reaction rates.
Research on microwave-assisted Suzuki cross-coupling reactions for PAHs has demonstrated a remarkable reduction in reaction time, from approximately 24 hours under thermal conditions to as little as 20 minutes, which corresponds to a 72-fold increase in reaction rate. sphinxsai.com This rapid heating not only saves considerable time and energy but can also lead to higher product yields (often improving by 10-30%) and cleaner reactions with fewer byproducts, simplifying purification. sphinxsai.com
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | External (e.g., oil bath), slow, non-uniform | Direct dielectric heating, rapid, uniform stackexchange.comresearchgate.net |
| Typical Reaction Time | Hours to Days (e.g., 24-48 h) | Minutes (e.g., 2-20 min) sphinxsai.com |
| Energy Transfer | Inefficient, via conduction/convection | Efficient, direct interaction with polar species researchgate.net |
| Yield Improvement | Baseline | Typically 10-30% higher than conventional methods sphinxsai.com |
| Process Control | Slower response to temperature changes | Precise and rapid temperature/pressure control |
The optimization of a microwave-assisted Suzuki coupling involves fine-tuning parameters such as the choice of catalyst (e.g., polyurea microencapsulated palladium), base, solvent, temperature, and irradiation time to maximize the yield for a specific set of substrates.
Electronic Structure and Photophysical Phenomena of 1,3,6,8 Tetraphenylpyrene Systems
Fundamental Electronic Transitions and Molecular Orbital Characteristics
The electronic behavior of pyrene (B120774) and its derivatives is governed by the nature of its π-electron system and the resulting molecular orbitals. The absorption and emission properties are dictated by transitions between these orbitals, particularly the low-lying singlet excited states.
Nature of Low-Lying Singlet Excited States (¹L_a and ¹L_b) in Pyrene Derivatives
In the parent pyrene molecule, the photophysical properties are largely influenced by two low-lying singlet excited states, denoted as ¹L_a and ¹L_b according to Platt's notation. These states arise from electronic transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO-1 and LUMO+1 orbitals.
The ¹L_a state is primarily characterized by a combination of HOMO → LUMO and HOMO−1 → LUMO+1 electronic excitations. This transition possesses a large oscillator strength, resulting in a strong absorption band in the UV-Vis spectrum of pyrene. In contrast, the ¹L_b state is dominated by HOMO−1 → LUMO and HOMO → LUMO+1 excitations. This transition has a very small oscillator strength, making its corresponding absorption band difficult to observe. For unsubstituted pyrene, the ¹L_b state is the lowest energy singlet excited state, and therefore, its fluorescence originates from this state, in accordance with Kasha's rule.
Influence of Phenyl Substitution on Electronic Structure and Excitation Energies
The introduction of four phenyl groups at the 1, 3, 6, and 8 positions of the pyrene core significantly perturbs its electronic structure. This substitution modulates the allowed electronic transitions and has a profound effect on the relative energies of the ¹L_a and ¹L_b states.
Computational studies have shown that for 1,3,6,8-tetraphenylpyrene (B79053), the energetic ordering of these states is inverted compared to unsubstituted pyrene. The phenyl substitution lowers the energy of the ¹L_a state more significantly than the ¹L_b state. As a result, the ¹L_a state becomes the lowest singlet excited state in TPPy. This inversion is a critical factor in understanding the distinct photophysical properties of TPPy, as its fluorescence now originates from the ¹L_a parentage, which is different from the parent pyrene.
Photoluminescence Characteristics
The unique electronic structure of 1,3,6,8-tetraphenylpyrene gives rise to distinct photoluminescent properties that differ significantly from the parent pyrene molecule, particularly concerning fluorescence efficiency and behavior in different physical states.
Solution-Phase Emission Properties (Fluorescence Quantum Yield, Solvatochromism, Emission Lifetimes)
In solution, TPPy and its derivatives are known for their strong blue-light emission and high fluorescence quantum yields (Φ_F_). The bulky phenyl groups play a crucial role in achieving this high efficiency by sterically hindering intermolecular interactions that would otherwise quench fluorescence.
Fluorescence Quantum Yield: 1,3,6,8-Tetraphenylpyrene exhibits a significantly higher fluorescence quantum yield compared to unsubstituted pyrene. For instance, TPPy shows a Φ_F_ of 0.73 in degassed tetrahydrofuran (B95107) (THF). A series of related tetraarylpyrenes have demonstrated quantum yields in the range of 0.75–0.99 in dichloromethane. This enhancement is largely attributed to the steric inhibition of excimer formation.
Solvatochromism: Solvatochromism refers to the change in the position of absorption or emission spectral bands with a change in solvent polarity. While detailed quantitative solvatochromic studies on 1,3,6,8-tetraphenylpyrene were not prominent in the surveyed literature, pyrene derivatives can exhibit this effect. The vibronic band structure of pyrene monomer's emission is known to be sensitive to solvent polarity, a phenomenon known as the Ham effect.
Emission Lifetimes: The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. The parent pyrene molecule has a notably long excited-state lifetime, which can be around 382 ns in deoxygenated cyclohexane. Specific emission lifetime values for 1,3,6,8-tetraphenylpyrene were not available in the reviewed sources, but these values are crucial for understanding the kinetics of its radiative and non-radiative decay pathways.
| Property | Compound | Value | Solvent | Source |
|---|---|---|---|---|
| Fluorescence Quantum Yield (Φ_F_) | 1,3,6,8-Tetraphenylpyrene | 0.73 | Degassed THF | researchgate.net |
| Fluorescence Quantum Yield (Φ_F_) | Tetraarylpyrene Series | 0.75 - 0.99 | Dichloromethane | researchgate.net |
| Emission Lifetime | Pyrene (unsubstituted) | ~382 ns | Deoxygenated Cyclohexane | aatbio.com |
Solid-State Photoluminescence and Morphology Dependence of TPPy
The luminescent properties of pyrene derivatives in the solid state are highly dependent on their molecular packing and morphology. Intermolecular interactions in crystals, films, or powders can lead to emission profiles that are vastly different from those observed in dilute solutions.
For derivatives of TPPy, the solid-state emission is directly linked to the arrangement of the molecules. For example, a carboxylic acid derivative of TPPy exhibits mechanochromism, where the emission color changes with mechanical stress. rsc.org Grinding a powder of this compound causes a blue shift in its luminescence, from yellow to green. rsc.org The yellow emission is attributed to a dimeric form or aggregate, while the green emission corresponds to a monomeric state. rsc.org This demonstrates that macroscale shear stress can induce a dimer-to-monomer transition at the molecular level, thereby altering the photoluminescence. rsc.org This behavior underscores the critical role of morphology, as different crystalline polymorphs or amorphous states can favor different degrees of intermolecular interaction, leading to varied emission colors and efficiencies. researchgate.netnih.gov
Excimer Formation and Steric Inhibition Mechanisms in Pyrene Derivatives
A hallmark of the parent pyrene molecule is its ability to form an "excimer," which is an excited-state dimer formed between an excited molecule and a ground-state molecule in close proximity. This excimer state is characterized by a broad, featureless, and significantly red-shifted emission band (typically around 480-500 nm) compared to the structured monomer emission (370-400 nm).
The formation of an excimer requires significant overlap of the π-orbitals of the two interacting pyrene molecules. In 1,3,6,8-tetraphenylpyrene, the four bulky phenyl groups attached to the pyrene core create substantial steric hindrance. These groups prevent the pyrene cores of adjacent molecules from achieving the close, face-to-face π-stacking arrangement necessary for excimer formation. This "steric inhibition" effectively suppresses the excimer emission pathway. As a result, TPPy retains its monomer-like blue fluorescence even at high concentrations and in the solid state, which is a key reason for its significantly enhanced fluorescence quantum yield compared to unsubstituted pyrene.
Aggregation-Induced Emission (AIE) Mechanisms in TPPy Derivatives
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly luminescent upon forming aggregates. magtech.com.cn This behavior is characteristic of many tetraphenylpyrene (TPPy) derivatives and is the opposite of the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores.
Theoretical Frameworks for AIE in TPPy (e.g., Restriction of Intramolecular Motions)
The primary theoretical framework explaining the AIE phenomenon in TPPy and similar systems is the Restriction of Intramolecular Motions (RIM) . nih.govnih.govresearchgate.netresearcher.life This model posits that in a dissolved state, the multiple phenyl rings attached to the pyrene core are free to undergo low-frequency rotational and vibrational movements. These dynamic motions serve as efficient non-radiative decay channels, allowing the energy from the excited state to be dissipated as heat rather than being released as light. nih.govresearchgate.net
The RIM mechanism is a generalized concept that includes both the Restriction of Intramolecular Rotations (RIR) and Restriction of Intramolecular Vibrations (RIV). nih.govresearcher.life When TPPy derivatives are transferred to a poor solvent or exist in the solid state, they aggregate. The steric hindrance and intermolecular interactions within the aggregate physically lock the phenyl rotors. researchgate.netrsc.org This crucial step blocks the non-radiative decay pathways. researchgate.net With the non-radiative channels deactivated, the excited-state energy is compelled to dissipate through a radiative pathway, resulting in strong fluorescence emission. nih.gov
The AIE mechanism can be understood by considering the potential energy surfaces of the molecule. In solution, the free intramolecular motions provide a facile pathway for the excited molecule to return to the ground state without emitting a photon, often through access to a conical intersection. nih.gov In the aggregated state, the energy barrier to access this conical intersection becomes significantly higher due to the restricted motion, making the radiative decay (fluorescence) the dominant de-excitation pathway. nih.govrsc.org
Experimental Characterization and Spectroscopic Manifestations of TPPy AIE
The AIE characteristics of TPPy derivatives are typically demonstrated and quantified through photoluminescence (PL) spectroscopy in solvent/non-solvent mixtures. A common experimental setup involves dissolving the TPPy derivative in a good solvent, such as tetrahydrofuran (THF), where it exhibits minimal fluorescence. A non-solvent, typically water, is then progressively added to the solution.
As the water fraction (ƒw) increases, the solubility of the TPPy derivative decreases, forcing the molecules to aggregate. This aggregation is accompanied by a dramatic turn-on and enhancement of fluorescence intensity, a clear spectroscopic manifestation of AIE. nih.govepa.gov The formation of nano-aggregates can be independently confirmed by techniques like Dynamic Light Scattering (DLS). epa.gov The fluorescence quantum yield (ΦF), which is a measure of the emission efficiency, increases significantly with the formation of aggregates.
Table 1: Photoluminescence Quantum Yield of a Representative Pyrene-Based AIE Luminogen in THF/Water Mixtures. This table illustrates the typical AIE behavior where fluorescence efficiency increases as aggregation is induced by adding a poor solvent (water).
| THF Fraction (%) | Water Fraction (ƒw, %) | State | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| 100 | 0 | Solution | ~0.5% |
| 50 | 50 | Partial Aggregation | 15.8% |
| 10 | 90 | Aggregated | 35.1% |
Data is illustrative, based on findings for pyrene-based AIE systems. nih.gov
Spectroscopically, the AIE effect is observed as the emergence of a strong emission band from a nearly flat baseline. For instance, in pure THF, the PL spectrum of a TPPy derivative might be almost featureless. However, in a THF/water mixture with a 90% water fraction, a strong, well-defined emission peak appears, signifying the activation of the radiative decay channel upon aggregation. nih.gov
Excited State Dynamics and Energy Transfer Processes
The fate of a molecule immediately following the absorption of light is governed by its excited-state dynamics, which occur on ultrafast timescales. Understanding these processes is key to explaining the photophysical properties of TPPy derivatives and harnessing them in applications involving energy transfer.
Ultrafast Spectroscopic Studies of TPPy Excited States
Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for tracking the evolution of excited states in real-time. rug.nldiva-portal.org In these "pump-probe" experiments, an ultrashort laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) monitors the resulting changes in absorption. This allows researchers to map the decay pathways and measure the lifetimes of transient excited species. rug.nluni-kiel.de
For molecules like TPPy derivatives, the dynamics following photoexcitation are starkly different in solution versus the aggregated state.
In Solution: Upon excitation, the molecule enters the Franck-Condon excited state and rapidly undergoes structural relaxation. The freely rotating phenyl groups provide efficient pathways for non-radiative decay, often leading to extremely short excited-state lifetimes, typically in the picosecond range. nih.govresearchgate.net These ultrafast non-radiative processes outcompete fluorescence, resulting in weak emission.
In the Aggregated State: With intramolecular motions restricted, the non-radiative decay channels are blocked. This leads to a significant extension of the excited-state lifetime, allowing the molecule to return to the ground state via the slower process of fluorescence, which typically occurs on a nanosecond timescale.
The study of analogous AIE-active tetraphenylethene (TPE) derivatives using femtosecond pump-probe spectroscopy has revealed that the excited state in solution decays rapidly through processes like isomerization and charge separation. rug.nl These decay routes are effectively shut down upon aggregation, forcing the molecule to fluoresce. nih.gov
Table 2: Comparison of Excited-State Properties for a Typical AIEgen in Solution vs. Aggregate State. This table provides a conceptual comparison of how aggregation impacts the key photophysical parameters of an AIE-active molecule like a TPPy derivative.
| Property | In Dilute Solution | In Aggregate State |
|---|---|---|
| Intramolecular Motion | Active (Rotation/Vibration) | Restricted |
| Dominant Decay Pathway | Non-radiative | Radiative (Fluorescence) |
| Excited-State Lifetime | Short (e.g., picoseconds) | Long (e.g., nanoseconds) |
Förster Resonance Energy Transfer (FRET) in TPPy-Based Systems
Förster Resonance Energy Transfer (FRET) is a physical mechanism through which an excited "donor" chromophore can non-radiatively transfer its energy to a nearby "acceptor" chromophore. wikipedia.orgthermofisher.com This process is exquisitely sensitive to the distance between the donor and acceptor, with its efficiency being inversely proportional to the sixth power of their separation. wikipedia.org
Several conditions must be met for FRET to occur efficiently:
The donor and acceptor must be in close proximity, typically between 1 and 10 nanometers. thermofisher.com
The emission spectrum of the donor must have significant overlap with the absorption spectrum of the acceptor. thermofisher.com
The transition dipole moments of the donor and acceptor must be favorably oriented.
Pyrene and its derivatives are excellent candidates for FRET donors due to their high fluorescence quantum yields (in the aggregated or rigid state for AIEgens) and emission profiles. nih.govnih.gov In a TPPy-based FRET system, the TPPy derivative serves as the energy donor. Upon excitation, if a suitable acceptor molecule is within the Förster distance (R₀)—the distance at which FRET efficiency is 50%—the TPPy derivative can transfer its energy to the acceptor. evidentscientific.com This transfer quenches the donor's fluorescence while simultaneously causing the acceptor to emit light, a phenomenon known as sensitized emission. evidentscientific.com This principle allows TPPy-based systems to be used as spectroscopic rulers to measure nanoscale distances in various applications. nih.gov
Table 3: Key Parameters for a Hypothetical TPPy-Based FRET System. This table outlines the components and properties of a potential FRET pair using a TPPy derivative as the donor.
| Parameter | Description |
|---|---|
| Energy Donor | 1,2,3,4-Tetraphenylpyrene Derivative |
| Potential Energy Acceptor | Perylene Derivative nih.govresearchgate.net |
| Donor Emission (λem) | ~450-500 nm (Blue/Green) |
| Acceptor Absorption (λabs) | Must overlap with donor's emission |
| Förster Distance (R₀) | Typically 2-6 nm, dependent on the specific donor-acceptor pair and their spectral overlap. |
| Observable Effect | Quenching of TPPy fluorescence and appearance of perylene's sensitized fluorescence. |
Computational and Theoretical Investigations of 1,3,6,8 Tetraphenylpyrene
Quantum Chemical Calculation Methodologies Applied to TPPy
A variety of quantum chemical methods have been employed to unravel the complex electronic structure and excited-state dynamics of TPPy and related pyrene (B120774) derivatives.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods to investigate the electronic and optical properties of organic molecules like 1,3,6,8-tetraphenylpyrene (B79053). mpg.de These methods are instrumental in optimizing molecular structures and predicting molecular orbitals, as well as absorption and emission spectra. researchgate.net For instance, DFT calculations have been used to model the ground-state geometries of pyrene derivatives, providing insights into their conformational properties. mpg.de
TD-DFT is particularly useful for studying the excited states of molecules. rsc.org It has been applied to evaluate the energetic criteria for triplet-triplet annihilation emitters, a class of molecules to which pyrene derivatives belong. arxiv.org Furthermore, TD-DFT calculations have been employed to simulate the UV-visible absorption spectra of pyrene derivatives, which can then be compared with experimental data to validate the computational approach. researchgate.net The choice of the functional and basis set in DFT and TD-DFT calculations is critical for obtaining accurate results that correlate well with experimental values. researchgate.net For example, studies on pyrene-based organic light-emitting diode materials have shown that the B3LYP-D3/def2-QZVP method provides close agreement with experimental absorption and emission wavelengths. researchgate.net
While TD-DFT is a powerful tool, it can sometimes fail to accurately describe the excited states of molecules with significant multi-reference character, such as pyrene and its derivatives. nih.gov In these cases, more advanced methods like Multi-Reference Perturbation Theory (MRPT) are required for a quantitative and accurate description of the low-lying singlet excited states. nih.govresearchgate.net
A key finding from MRPT studies on TPPy is the inversion of the energetic ordering of the ¹La and ¹Lb excited states compared to the parent pyrene molecule. nih.gov In pyrene, the ¹Lb state is the lowest singlet excited state. However, in TPPy, the tetraphenyl substitution causes the ¹La state to be the lowest singlet excited state. nih.gov This inversion is consistent with experimental observations and has a profound impact on the photophysical properties of TPPy, contributing to its high fluorescence quantum yield. nih.gov These accurate calculations often require the inclusion of all valence π orbitals of the pyrene moiety in the active space. nih.govresearchgate.net To manage the computational cost, a generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT) can be employed. nih.govresearchgate.net
| Method | Reference Space | 1La Excitation Energy (eV) | 1Lb Excitation Energy (eV) |
|---|---|---|---|
| GMCQDPT | MRX(4) | 3.08 | 3.41 |
Ab initio molecular dynamics (AIMD) is a powerful computational method that allows for the simulation of the dynamic behavior of molecules at the atomic level, taking into account the quantum mechanical nature of the electrons. While AIMD has been applied to study the photochemistry of the parent pyrene molecule, for instance in the presence of other molecules like CH3Cl, specific AIMD studies focusing solely on the 1,3,6,8-tetraphenylpyrene (TPPy) system are not extensively reported in the surveyed literature. chemrxiv.org
However, related molecular dynamics studies on pyrene provide insights into the types of dynamic processes that could be investigated for TPPy. For example, nonadiabatic surface hopping dynamics have been used to explore the photochemical channels of pyrene. rsc.org Additionally, coarse-grained molecular dynamics simulations have been employed to interpret the excimer formation of pyrene-labeled lipids. researchgate.net The conformational dynamics of the pyrene excimer, which are crucial for its fluorescence properties, have also been investigated using a combination of TD-DFT and machine learning. rsc.org These studies on the parent pyrene molecule highlight the potential of molecular dynamics simulations to provide a deeper understanding of the dynamic behavior of TPPy.
Prediction and Rationalization of Electronic and Optical Properties of TPPy
Theoretical calculations are not only used to apply and develop computational methodologies but also to predict and rationalize the electronic and optical properties of TPPy, providing a framework for understanding its behavior and for the design of new functional materials.
As mentioned previously, the accurate determination of excited state energy levels and their ordering is crucial for understanding the photophysical properties of TPPy. Multi-reference perturbation theory (MRPT) calculations have been instrumental in establishing the correct ordering of the ¹La and ¹Lb states in TPPy. nih.gov
The tetraphenyl substitution in TPPy leads to a significant downward shift of the ¹La energy level, making it the lowest singlet excited state. nih.gov This inversion of the excited state ordering from that of the parent pyrene molecule is a key factor in explaining the distinct spectroscopic and photophysical characteristics of TPPy. nih.gov The theoretical calculations are in good agreement with experimental deductions, validating the computational models used. nih.gov
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the electronic properties and reactivity of molecules. For TPPy and its derivatives, the HOMO and LUMO are key to understanding their charge transport characteristics and their behavior in electronic devices. mpg.de
In TPPy, the HOMO and LUMO are π-orbitals that are delocalized over the pyrene core and the phenyl substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission properties. mpg.de Theoretical calculations have shown that the HOMO-LUMO gap can be tuned by introducing different substituents on the pyrene core. mpg.de For instance, the introduction of redox-active 1,4-dithiafulvenyl (DTF) groups to the TPPy core was found to strongly modify its absorption, emission, and electrochemical properties.
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.89 |
| LUMO | -0.92 |
| HOMO | -5.61 |
| HOMO-1 | -5.64 |
Correlation of Theoretical Predictions with Experimental Photophysical Data
Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in understanding the photophysical properties of complex aromatic systems like 1,3,6,8-tetraphenylpyrene (TPPy). These theoretical calculations provide valuable insights into electronic transitions and excited state behavior, which can be correlated with experimental spectroscopic data.
Studies on various pyrene derivatives demonstrate that TD-DFT calculations can effectively reproduce experimentally observed trends in absorption and emission wavelengths. nih.gov A comparison between theoretical predictions and experimental results for functionalized pyrenes has shown that functionals like B3LYP and CAM-B3LYP are capable of modeling the photophysical behavior with reasonable accuracy. nih.gov For instance, in 2- and 2,7-substituted pyrenes, calculations have helped rationalize the influence of substituents on the S₁ ← S₀ and S₂ ← S₀ electronic transitions by analyzing the molecular orbitals involved. nih.gov The existence of a nodal plane in the HOMO and LUMO of the pyrene core is a key factor in explaining the differing behaviors of various substituted derivatives. nih.gov
While TD-DFT is a powerful tool, the accuracy of its predictions can vary. For other complex molecules, calculated lowest singlet excitation energies have been found to be 0.0–0.28 eV higher than experimental values. rsc.org Despite these potential deviations, the theoretical approaches successfully elucidate the mechanisms behind fluorescence and other deactivation pathways. rsc.orgrsc.org For TPPy, the correlation of such computational data with experimental findings is crucial for designing molecules with tailored optical properties for applications in organic electronics. researchgate.net
Table 1: Comparison of Experimental and Theoretical Photophysical Data
| Property | Experimental Value | Theoretical Prediction Method | Notes |
|---|---|---|---|
| Excitation Peak | 384 nm aatbio.com | TD-DFT (e.g., CAM-B3LYP) | Theoretical calculations on similar pyrene derivatives show good agreement with experimental trends. nih.gov |
| Emission Peak | 402 nm aatbio.com | TD-DFT (e.g., CAM-B3LYP) | Theoretical methods can help rationalize the influence of substituents on emission wavelengths. nih.gov |
| Fluorescence Quantum Yield | Modest to high (0.19 to 0.93) for various pyrene derivatives. nih.gov | Path integral formalism, Fermi's Golden Rule | Computational protocols can elucidate rate constants for fluorescence, internal conversion, and intersystem crossing. rsc.orgrsc.org |
Simulation of Aggregation Behavior and Crystal Packing in TPPy
The aggregation behavior of polycyclic aromatic hydrocarbons is a critical factor influencing their solid-state properties and performance in optoelectronic devices. For 1,3,6,8-tetraphenylpyrene, the bulky phenyl substituents at the 1,3,6, and 8 positions play a decisive role in its solid-state morphology.
Computational and experimental studies have shown that these sterically demanding groups effectively inhibit the typical π-stacking behavior commonly observed in planar aromatic molecules. acs.org This steric hindrance prevents the pyrene cores of adjacent molecules from approaching each other closely enough for significant π-π interactions to occur, both in solution and in the solid state. acs.org This lack of aggregation is a key feature of TPPy and its derivatives, contributing to their efficiency as blue emitters in Organic Light Emitting Diodes (OLEDs) by preventing aggregation-caused quenching.
Crystal Structure Prediction (CSP) for TPPy Derivatives
Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal packing of a molecule based solely on its chemical diagram. crystalmathatnyu.org For complex and flexible molecules, CSP can reveal possible polymorphic forms and provide insight into the factors governing crystallization.
For derivatives of pyrene, CSP has been shown to be a valuable tool. For example, a CSP study on 1,8-diacetylpyrene demonstrated that its polymorphism could have been anticipated computationally, leading to the discovery of new polymorphs with distinct optical properties. rsc.org This highlights the potential of CSP to guide the synthesis and crystallization of new functional materials based on the pyrene core. rsc.org While specific CSP studies focused solely on TPPy are not extensively detailed, the principles are broadly applicable. Such studies would involve generating a multitude of potential crystal structures, followed by an energy ranking using force fields and periodic DFT calculations to identify the most stable packing arrangements. Given the steric nature of TPPy, CSP would likely predict crystal structures where close packing is achieved by interlocking the phenyl groups, rather than through cofacial π-stacking of the pyrene cores.
Analysis of π-Stacking and Intermolecular Interactions in TPPy Solids
The solid-state packing of TPPy is dominated by weaker intermolecular forces rather than strong π-π stacking interactions. The four phenyl groups attached to the pyrene core create a sterically congested structure that actively prevents the close, face-to-face arrangement required for effective π-stacking. acs.org
In contrast to planar aromatic molecules where π-stacking can be a dominant cohesive force with interaction energies on the order of several kcal/mol, TPPy solids are governed by a network of van der Waals forces and C–H···π interactions. nih.govgdut.edu.cn In these interactions, the hydrogen atoms of the phenyl groups on one molecule interact with the electron-rich π-systems of the pyrene core or phenyl rings of neighboring molecules.
While direct π-stacking of the pyrene cores in TPPy is inhibited, analysis of related, sterically hindered pyrene-based molecules shows that some forms of aggregation can still occur. For instance, in certain asymmetric hexaarylbenzenes containing pyrene, a form of J-aggregation with a large centroid-to-centroid distance (5.00 Å) has been observed, alongside numerous C–H···π non-covalent interactions that dictate the crystal packing. gdut.edu.cn Density Functional Theory (DFT) calculations can be employed to quantify the energetics of these weaker interactions, confirming that while π-stacking is negligible, the sum of other interactions like C–H···O or C–H···F can lead to significant sublimation enthalpies in molecular crystals. rsc.org
Table 2: Key Intermolecular Interactions in TPPy Solids
| Interaction Type | Description | Energetic Contribution |
|---|---|---|
| π-Stacking | Face-to-face interaction between pyrene cores. | Negligible due to steric hindrance from phenyl groups. acs.org |
| C–H···π Interactions | Interaction between hydrogen atoms on phenyl groups and the π-electron clouds of adjacent pyrene or phenyl rings. | Primary contributor to crystal packing and cohesion. gdut.edu.cn |
Supramolecular Architecture and Self Assembly of 1,3,6,8 Tetraphenylpyrene Systems
Design Principles for TPPy-Based Supramolecular Structures
The rational design of TPPy-based supramolecular systems hinges on the strategic functionalization of the peripheral phenyl groups. The nature, size, and positioning of substituents on these rings dictate the assembly pathway and the morphology of the resulting nanostructures.
Side chains attached to the phenyl rings of the TPPy core play a pivotal role in directing the self-assembly process. Traditionally, flexible side chains, such as alkoxy or alkyl groups, are incorporated into disc-shaped molecules to induce liquid-crystalline behavior and enhance solubility for better processability. rsc.org However, their influence extends beyond these effects, actively participating in the organization of the supramolecular structure. The conformational freedom of these side chains, along with steric effects, can control the packing of the TPPy cores. acs.org
The introduction of specific functional groups as side chains can also pre-program the assembly process. For example, 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPY) utilizes its aldehyde-functionalized side arms to grow larger structures through condensation reactions, forming covalent organic frameworks (COFs). ossila.com Similarly, amine-functionalized TPPy derivatives serve as linkers for COFs, demonstrating how side chains can act as reactive sites for directed assembly.
The self-assembly of TPPy derivatives into stable, ordered structures is primarily driven by a combination of non-covalent interactions. Among these, π-π stacking interactions between the electron-rich pyrene (B120774) cores are a dominant force. nih.gov These interactions are fundamental to the formation of columnar structures and other aggregated forms. The extent of π-π stacking is highly dependent on the electron density of the aromatic rings, which can be modulated by substituents. rsc.org
Hydrogen bonding provides another critical tool for controlling the supramolecular architecture. uni-mainz.de By incorporating functional groups capable of forming hydrogen bonds onto the peripheral phenyl rings, researchers can introduce directionality and specificity into the self-assembly process. The interplay between π-π stacking and hydrogen bonding is complex and synergistic; hydrogen bonds can influence the electronic properties of the aromatic rings, thereby affecting the strength of the π-π stacking interactions. rsc.orguni-mainz.de In some systems, hydrogen bonds are the predominant factor influencing the structural organization and packing. uni-mainz.de
| Interaction Type | Role in TPPy Assembly | Key Characteristics |
| π-π Stacking | Primary driving force for aggregation of pyrene cores. | Dependent on electron density of aromatic rings; leads to columnar structures. |
| Hydrogen Bonding | Provides directionality and specificity to the assembly. | Can modulate π-π stacking strength; influences packing and organization. |
| Van der Waals Forces | Contribute to overall stability, especially for side chains. | Weaker, non-directional forces important for dense packing. |
| Ionic Interactions | Drive assembly of charged TPPy derivatives. | Strong, directional interactions leading to formation of nanoparticles or polymers. |
Formation of Ordered Nanostructures and Columnar Phases
The programmed self-assembly of TPPy derivatives leads to a variety of ordered nanostructures, including liquid crystals, helical fibers, and vesicular assemblies, each with unique properties and potential applications.
The large, planar, and rigid structure of the pyrene core makes it an ideal candidate to serve as a discotic mesogen, the central unit for forming discotic liquid crystals. mdpi.com These materials are characterized by the self-assembly of disc-shaped molecules into columnar structures, which can exhibit one-dimensional charge transport properties. The 1,3,6,8-tetraphenylpyrene (B79053) framework has been explicitly selected as a discotic core to promote the formation of fluorescent liquid-crystalline columns, leveraging its high fluorescence quantum yield. researchgate.net
To induce liquid crystalline phases, flexible side chains such as alkoxy, ester, or thioether groups are typically attached to the peripheral phenylene rings. researchgate.net The nature, number, and size of these side chains are varied to control the packing and stability of the columnar phases. While the desired liquid crystalline behavior was not achieved in one study with a series of synthesized TPPy derivatives, the work underscores the design principles involved. researchgate.net Theoretical predictions and quantum-chemical calculations continue to guide the design of new TPPy derivatives with the aim of achieving stable, fluorescent columnar liquid crystal phases suitable for applications in organic electronics. researchgate.net
When chirality is introduced into TPPy assemblies, either through chiral side chains or co-assembly with chiral molecules, the resulting supramolecular structures can exhibit helical twisting. This leads to materials with chiroptical properties, most notably circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-circularly polarized light, a property with potential applications in 3D displays, chiral sensing, and information storage. acs.orgdoi.org
A notable example is a complex formed via the ionic self-assembly of a TPPy derivative and a surfactant. acs.org Due to the steric effects of the phenyl groups and attached alkyl chains, the molecules stack in a rotated fashion, leading to a helical supramolecular structure. acs.org When co-assembled with a chiral molecule, this system forms a gel that exhibits CPL. acs.org The helical arrangement of the pyrene π-stacks, templated by the chiral environment, is responsible for this emission. Pyrene π-stack arrays formed on helical biopolymers like RNA and DNA have also been shown to exhibit CPL, further demonstrating the principle of transferring chirality from a template to the supramolecular assembly of pyrene moieties. nih.gov
| TPPy System | Assembly Strategy | Resulting Structure | Key Property |
| TPPy-Surfactant Complex acs.org | Ionic self-assembly with chiral molecule | Helical co-assembled gel | Circularly Polarized Luminescence (CPL) |
| Pyrene-modified RNA/DNA nih.gov | Templating on biopolymer | Helical pyrene π-stacks | Circularly Polarized Luminescence (CPL) |
Ionic self-assembly is a powerful strategy for constructing supramolecular structures, relying on the strong and directional electrostatic interactions between oppositely charged species. nih.gov This approach has been successfully applied to pyrene derivatives to form well-defined nanoparticles and supramolecular polymers.
For instance, the association of anionic pyrene derivatives, such as 1,3,6,8-pyrenetetrasulfonate (S4P), with cationic surfactants has been studied in aqueous solution. mtak.hu Depending on the mixing ratio of the components, different types of nanoparticles are formed. The self-assembly process is driven by the electrostatic attraction between the negatively charged sulfonate groups on the pyrene core and the positively charged head groups of the surfactant molecules. Within the resulting nanoparticles, the pyrene moieties can engage in π-π interactions, as indicated by changes in their fluorescence spectra. mtak.hu This strategy demonstrates how ionic interactions can be used to induce the aggregation of TPPy derivatives into discrete, stable nanostructures in solution.
Integration into Hybrid and Composite Materials
The unique photophysical properties and rigid, planar structure of the 1,3,6,8-tetraphenylpyrene (TPPy) core make it an exceptional building block for the creation of advanced hybrid and composite materials. Its integration into larger frameworks allows for the development of materials with tailored optical, electronic, and structural properties for a variety of applications.
TPPy-Bridged Periodic Mesostructured Organosilica Films
Periodic mesostructured organosilica (PMO) films are materials that feature organic functionalities integrated within a silica (B1680970) framework, arranged in a highly ordered, porous structure. By using a TPPy-containing organosilane precursor, it is possible to synthesize mesostructured organosilica films where the TPPy units are densely and periodically arranged within the framework walls. acs.org
These hybrid films are typically synthesized through a surfactant-templated sol-gel polycondensation process. acs.org An organosilane precursor containing the TPPy core and multiple polymerizable silyl (B83357) groups is co-condensed with silica precursors in the presence of a surfactant template. This method allows for the creation of films with a high concentration of TPPy units, which is crucial for achieving desired material properties. acs.org
A key characteristic of these TPPy-bridged PMO films is their strong blue fluorescence. Despite the high density of TPPy chromophores, which could lead to concentration quenching, these films exhibit remarkably high fluorescence quantum yields, reaching over 0.7. acs.org This efficient emission is a significant advantage for optical applications. Furthermore, the emission color of the films can be precisely controlled across the visible spectrum by doping the mesopores with other fluorescent dyes. acs.org This tunability opens up possibilities for their use in advanced luminescence applications. acs.org
| Property | Value | Source |
| Synthesis Method | Surfactant-templated sol-gel polycondensation | acs.org |
| Core Moiety | 1,3,6,8-tetraphenylpyrene (TPPy) | acs.org |
| Key Feature | TPPy units integrated into the framework walls | acs.org |
| Fluorescence Emission | Strong blue | acs.org |
| Fluorescence Quantum Yield | > 0.7 | acs.org |
| Tunability | Emission color can be tuned by doping mesopores with dyes | acs.org |
Covalent Organic Frameworks (COFs) from TPPy Building Blocks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The predictable and well-defined structures of COFs make them highly suitable for applications in gas storage, catalysis, and electronics. TPPy derivatives, functionalized with reactive groups such as aldehydes or amines, serve as excellent building blocks (or "tectons") for constructing highly stable and functional 2D and 3D COFs. researchgate.netossila.comtcichemicals.com
Various TPPy-based building blocks have been utilized to synthesize COFs with diverse properties and applications:
1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY) : This aldehyde-functionalized tecton has been used to create COFs for photocatalysis. For instance, when combined with 4,4'-(5,6-dichlorobenzo[c] acs.orgresearchgate.netbiosynth.comthiadiazole-4,7-diyl)dianiline, it forms a 2D COF (Py-ClTP-BT-COF) that demonstrates significant efficiency in solar-to-hydrogen energy conversion. ossila.com Another amide-linked COF, TFPPy–DP, has shown efficacy in the photocatalytic reduction and removal of uranyl from water under visible light. ossila.com
4,4′,4″,4′″-(Pyrene-1,3,6,8-tetrayl)tetraaniline (TAPPy or PyTA-4NH2) : This amine-functionalized building block is used to construct robust COFs with high thermal stability and porosity. researchgate.netossila.com A COF known as PyTA-BC-Ph-COF, built from this linker, exhibits an exceptionally high Brunauer-Emmett-Teller (BET) surface area of 1445 m²/g. ossila.com Another COF, PyTTA–DHTA-COF, created by condensing TAPPy with 2,5-dihydroxyterephthalaldehyde, shows promising proton conductivity, which is enhanced by the introduction of sulfonic acid groups into its channels. ossila.com
Porous Organic Polymers (POPs) : Beyond crystalline COFs, TFPPY can be used to synthesize microporous carbon materials. The carbonization of a POP made from TFPPY and 6,6′-(1,4-phenylene)bis(1,3,5-triazine-2,4-diamine) results in a material (Py-PDT POP-600) with a high nitrogen content and a surface area of 314 m²/g. This material has demonstrated excellent performance for CO₂ uptake and as a supercapacitor. ossila.com
The table below summarizes the characteristics of several COFs and related polymers derived from TPPy building blocks.
| Framework Name | TPPy Building Block | Co-Building Block | Key Properties/Applications | Source(s) |
| Py-ClTP-BT-COF | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY) | 4,4'-(5,6-dichlorobenzo[c] acs.orgresearchgate.netbiosynth.comthiadiazole-4,7-diyl)dianiline | Photocatalytic H₂ evolution (177.50 μmol h⁻¹), AQE of 8.45% | ossila.com |
| TFPPy–DP | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY) | Not specified | Photocatalytic reduction and removal of uranyl (82% removal) | ossila.com |
| TAPPy-TPA-COF | 4,4′,4″,4‴-(Pyrene-1,3,6,8-tetrayl)tetraaniline (TAPPy) | Terephthalaldehyde (TPA) | 2D imine-based COF with studied physicochemical properties | researchgate.net |
| PyTA-BC-Ph-COF | 4,4′,4″,4′″-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTA-4NH2) | Carbazole-based derivative | Ultrahigh thermal stability, BET surface area of 1445 m²/g | ossila.com |
| PyTTA–DHTA-COF | 4,4′,4″,4′″-(Pyrene-1,3,6,8-tetrayl)tetraaniline (TAPPy) | 2,5-Dihydroxyterephthalaldehyde | High proton conductivity (up to 10⁻² S cm⁻¹ at 70 °C) | ossila.com |
| Py-PDT POP-600 | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY) | 6,6′-(1,4-phenylene)bis(1,3,5-triazine-2,4-diamine) | High N-content, surface area of 314 m²/g, CO₂ uptake (2.7 mmol g⁻¹), specific capacitance (550 F g⁻¹) | ossila.com |
Advanced Applications of 1,3,6,8 Tetraphenylpyrene in Organic Electronics and Functional Materials
Organic Light-Emitting Diodes (OLEDs)
TPPy and its derivatives have been extensively investigated as active components in OLEDs, primarily due to their intrinsic ability to emit blue light, a crucial color for full-color displays and white lighting applications.
Emitter Characteristics and Blue Electroluminescence of TPPy Derivatives
Unsubstituted pyrene (B120774) itself is not a strong fluorescent emitter; however, the introduction of four phenyl groups at the 1,3,6,8-positions dramatically enhances its fluorescence quantum yield to as high as 0.90, resulting in efficient blue emission. uky.edu This has led to the development of numerous TPPy derivatives as blue emitters in OLEDs.
A significant challenge in utilizing pyrene-based emitters is the tendency of the planar pyrene cores to form excimers through π-π stacking in the solid state. This excimer formation leads to a bathochromic shift in the emission spectrum, resulting in less desirable greenish-blue or even green light instead of pure blue. nih.gov To overcome this, various molecular design strategies have been employed. One effective approach is the introduction of bulky substituents to induce steric hindrance and prevent intermolecular aggregation. For instance, methylated tetraphenylpyrenes, such as 1,3,6,8-tetra-o-tolylpyrene (TTPy) and 1,3,6,8-tetrakis(3,5-dimethylphenyl)pyrene (TDMPPy), have been synthesized. researchgate.net While TDMPPy still exhibits a tendency for excimer formation, leading to a significant bathochromic shift, it can produce efficient electroluminescence originating from these excimers. researchgate.net
Another strategy involves the incorporation of benzimidazole moieties into the pyrene structure. In a study of pyrene-benzimidazole derivatives, it was found that increasing the steric hindrance by adding more diphenyl-1H-benzimidazole groups led to a systematic decrease in crystallinity and intermolecular aggregation, resulting in efficient and pure blue photo- and electroluminescence. nih.gov For example, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene was used as a non-doped emissive layer in an OLED, displaying a pure blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.1482, 0.1300). nih.gov
Charge Transport Mechanisms in TPPy-based OLEDs
The efficient operation of an OLED relies on the balanced injection and transport of holes and electrons within the device. TPPy derivatives have shown versatility in their charge transport properties, often exhibiting multifunctional behavior as both emitters and charge-transporting materials.
Several studies have highlighted the excellent hole-transporting properties of pyrene-based materials. nih.gov The pyrene core, with its extended π-conjugated system, facilitates the movement of holes. This characteristic is beneficial as it can reduce the energy barrier for hole injection from the anode and transport to the emissive layer. Pyrene-pyridine integrated materials, for example, have been developed as efficient hole-transporting materials, demonstrating better electron-blocking capabilities compared to standard materials like NPB. nih.gov
To achieve balanced charge transport, which is crucial for high efficiency, the electron transport capabilities of TPPy-based materials have also been a focus of research. One approach to enhance electron transport is by appending electron-withdrawing groups, such as diphenylphosphine-oxide (Ph2P=O), to the pyrene core. researchgate.net This molecular design has led to the development of highly efficient electron-transporting blue emitters for non-doped OLEDs, where the improved performance is attributed to enhanced and more balanced charge transport. researchgate.net The mechanism in some of these devices is further assisted by thermally activated delayed fluorescence (TADF). researchgate.net
In non-doped OLEDs where the TPPy derivative serves as the sole emissive layer, the material must possess ambipolar charge transport characteristics, meaning it can transport both holes and electrons effectively. The balanced charge carrier transport within the radiative recombination zone is a key factor in achieving high device performance and reducing efficiency roll-off at higher brightness levels. nih.gov
Device Performance Optimization (Turn-on Voltages, Luminance, Efficiency)
For instance, an OLED using 1,3,6,8-tetrakis(3,5-dimethylphenyl)pyrene (TDMPPy) as a non-doped emitter exhibited a maximum luminance of 26,670 cd/m² and a current efficiency as high as 10.8 cd/A. researchgate.net In another example, a device based on a pyrene-benzimidazole derivative (compound B) as the non-doped emissive layer showed a maximum external quantum efficiency (EQE) of 4.3% at 3.5 V and a maximum luminance of 290 cd/m² at 7.5 V, with a turn-on voltage of 5.5 V to reach a luminance of 100 cd/m². nih.gov
The following table summarizes the performance of selected OLEDs based on TPPy and its derivatives, showcasing the impact of different molecular structures on device characteristics.
| Emitting Material | Device Structure | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates |
| 1,3,6,8-Tetraphenylpyrene (B79053) (dopant) | ITO/TPD/TPPy:CBP/Alq3/LiF/Al | - | >1000 | 1.87 | - | 2.1 | (0.17, 0.20) |
| 1,3,6,8-Tetrakis(3,5-dimethylphenyl)pyrene (non-doped) | ITO/PEDOT:PSS/NPB/TDMPPy/TPBI/Ca:Ag | - | 26,670 | 10.8 | - | - | - |
| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (non-doped) | ITO/HATCN/TAPC/EML/TPBi/LiF/Al | 5.5 (for 100 cd/m²) | 290 | - | - | 4.3 | (0.1482, 0.1300) |
Data compiled from various research findings. uky.edunih.govresearchgate.net
Device optimization also involves the careful selection of adjacent layers, such as hole and electron transport layers, to ensure efficient charge injection and confinement within the emissive layer. The energy level alignment between the different layers plays a crucial role in minimizing the turn-on voltage and maximizing the efficiency of the device.
Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and good charge transport properties of TPPy also make it a promising candidate for the active semiconductor layer in OFETs. The ability to form single crystals allows for the investigation of intrinsic charge transport properties and the fabrication of high-performance devices.
Fabrication of TPPy Single-Crystal Field-Effect Transistors
The fabrication of high-quality single-crystal OFETs is essential for achieving high charge carrier mobilities, as single crystals have fewer structural defects compared to amorphous or polycrystalline films. researchgate.net A field-effect transistor based on a 1,3,6,8-tetraphenylpyrene (TPPy) single crystal has been successfully fabricated. researchgate.net
The fabrication process typically involves growing high-purity TPPy single crystals, often through physical vapor transport or solution-based methods. These single crystals are then carefully laminated onto a substrate with pre-patterned source and drain electrodes. The substrate, commonly a silicon wafer with a silicon dioxide (SiO₂) dielectric layer, also serves as the gate electrode.
To investigate the charge injection characteristics, different metals can be used for the source and drain electrodes. researchgate.net The choice of electrode material is critical as it influences the energy barrier for charge injection into the TPPy single crystal. For instance, gold (Au) is often used for hole injection, while metals with lower work functions like calcium (Ca) are more suitable for electron injection. researchgate.net The use of both symmetric (e.g., Au-Au) and asymmetric (e.g., Au-Ca) electrode configurations allows for a detailed study of the charge transport behavior. researchgate.net
Ambipolar Charge Transport Characteristics in TPPy-based FETs
A key finding in the study of TPPy single-crystal FETs is their ability to exhibit ambipolar charge transport, meaning that both holes and electrons can be accumulated and transported within the same device. researchgate.net This characteristic is highly desirable for the development of complementary logic circuits and light-emitting FETs.
In a TPPy single-crystal FET, the type of charge carrier that dominates the transport can be controlled by the choice of source and drain electrodes and the applied gate voltage. By using appropriate electrode materials, both p-type (hole transport) and n-type (electron transport) behavior can be observed in the same device.
Quantitative analysis of the charge transport properties of TPPy single-crystal FETs has yielded impressive mobility values. A hole mobility of 0.34 cm²/(V·s) was achieved when using gold (Au) electrodes, while an electron mobility of 7.7 x 10⁻² cm²/(V·s) was obtained with calcium (Ca) electrodes. researchgate.net These values are significant for an organic semiconductor and highlight the potential of TPPy for high-performance electronic applications.
The ambipolar nature of TPPy single-crystal FETs opens up possibilities for the development of light-emitting field-effect transistors (LEFETs). researchgate.net In such devices, the recombination of holes and electrons within the single crystal can lead to light emission, combining the functionalities of a transistor and a light-emitting diode in a single device structure. The high photoluminescence efficiency of TPPy makes it a particularly promising material for such applications. researchgate.net
The following table summarizes the ambipolar charge transport characteristics of a TPPy single-crystal FET.
| Electrode Material | Carrier Type | Mobility (cm²/(V·s)) |
| Gold (Au) | Hole | 0.34 |
| Calcium (Ca) | Electron | 7.7 x 10⁻² |
Data from a study on ambipolar TPPy single-crystal FETs. researchgate.net
Hole and Electron Mobility Studies of TPPy Single Crystals
1,3,6,8-Tetraphenylpyrene (TPPy) is recognized as a significant material in the field of organic electronics, particularly for applications in Organic Field-Effect Transistors (OFETs). Its molecular structure and properties make it a candidate for use in charge transport layers. However, detailed experimental values for the hole and electron mobility specifically in TPPy single crystals are not extensively documented in the available literature.
While the charge carrier mobility is a critical parameter for assessing the performance of organic semiconductors, studies often focus on derivatives or formulations other than pure single crystals. For instance, research into related pyrene-thiophene-based discotic liquid crystals has shown room temperature hole mobility in the range of 10⁻⁴ cm² V⁻¹ s⁻¹, increasing to 10⁻³ cm² V⁻¹ s⁻¹ at higher temperatures rsc.org. For comparison, high-performance single-crystal OFETs using other organic materials like rubrene have demonstrated hole mobilities as high as 8 cm² V⁻¹ s⁻¹ arxiv.org. The performance of TPPy in electronic devices is implied by its commercial availability as an organic transistor material, but specific single-crystal mobility data remains a subject for more detailed investigation.
Sensing Platforms
Fluorescent Sensors for Metal Ions (e.g., Ru³⁺, Fe³⁺) and Phenolic Pollutants using TPPy
The inherent fluorescence of the tetraphenylpyrene core makes it an excellent building block for sensitive and selective chemical sensors. Researchers have successfully incorporated TPPy into porous polymer frameworks to detect environmental contaminants.
A notable example is a silsesquioxane-based fluorescent porous polymer, PCS-TPPy, which demonstrates high porosity and a large surface area (1236 m² g⁻¹). This material exhibits excellent capabilities for sensing specific metal ions. It can selectively detect Ruthenium (III) (Ru³⁺) and Iron (III) (Fe³⁺) ions with detection limits of 3.12 μM and 6.78 μM, respectively. The sensor shows a good linear response across a concentration range of 10 to 1000 μM.
Beyond metal ions, the hierarchical micro- and mesoporous structure of PCS-TPPy, combined with its conjugated TPPy units, makes it highly effective for adsorbing phenolic pollutants from water. The material shows significant adsorption capacities for various phenols, highlighting its dual functionality in environmental monitoring and remediation.
Table 1: Performance of TPPy-Based Fluorescent Sensor (PCS-TPPy)
| Analyte | Type | Detection Limit (μM) | Adsorption Capacity (mmol g⁻¹) |
| Ru³⁺ | Metal Ion | 3.12 | Not Applicable |
| Fe³⁺ | Metal Ion | 6.78 | Not Applicable |
| 4-Bromophenol | Phenolic Pollutant | Not Applicable | 1.53 |
| Hydroquinone | Phenolic Pollutant | Not Applicable | 0.68 |
| Phenol | Phenolic Pollutant | Not Applicable | 0.50 |
Mechanoresponsive Luminescent Materials for External Stimuli Sensing
TPPy derivatives have been engineered to create "smart" materials that change their luminescent properties in response to mechanical stress. This phenomenon, known as mechanochromic or mechanoresponsive luminescence, is valuable for applications in pressure sensing, damage detection, and security inks.
One study focused on a carboxylic acid derivative of TPPy, which exhibits a distinct color change upon mechanical grinding. The initial powdery solid emits a yellow luminescence. When ground in a mortar, the luminescence shifts to green. This blue shift is attributed to a transition at the molecular level, where the macroscale shear stress induces the conversion of TPPy dimers (responsible for the yellow light) into their monomeric state (which emits green light). This process is reversible; the initial yellow luminescence can be recovered by exposing the ground powder to solvent vapor.
In another example, a TPPy derivative featuring boronic acid pinacolate esters is fluorescent but not phosphorescent in its normal state. However, applying mechanical force through scratching induces room-temperature phosphorescence. This is caused by the formation of dimers upon scratching, which promotes efficient intermolecular electronic coupling between singlet and triplet states.
Thermochromic Materials for Dynamic Thermo-Optical Sensing
Thermochromic materials are substances that change their color or optical properties in response to temperature changes, making them useful for applications like smart windows and temperature sensors. While the field of thermochromic materials is well-established, utilizing various organic and inorganic systems, specific research detailing the application of 1,3,6,8-tetraphenylpyrene as the active component in thermochromic materials for dynamic thermo-optical sensing is not prominently featured in the available search results.
Other Emerging Applications
Photocatalytic Proton Reduction by TPPy-Based Frameworks
A significant and promising application of TPPy is in the development of materials for photocatalytic hydrogen production from water. By incorporating TPPy derivatives as photoactive linkers into robust, porous structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), researchers have created efficient systems for converting solar energy into chemical fuel.
These TPPy-based frameworks act as photocatalysts. They absorb light, generating electrons and holes that are then used to drive the chemical reaction of reducing protons (H⁺) to produce hydrogen gas (H₂). The efficiency of these systems varies depending on the specific framework structure and the presence of co-catalysts.
Several TPPy-based frameworks have demonstrated impressive photocatalytic activity:
A zinc-organic framework using a 1,3,6,8-tetra(pyridin-4-yl)pyrene linker showed a stable hydrogen evolution rate of 315.06 μmol g⁻¹ h⁻¹ without a photosensitizer.
A 2D covalent organic framework constructed from a TPPy-aniline derivative and a thiazolo[5,4-d]thiazole unit achieved a high hydrogen evolution rate of 2072.4 μmol g⁻¹ h⁻¹ tcichemicals.com.
Another luminescent COF, PyTA-BC-Ph-COF, produced hydrogen at a rate of 1183 µmol g⁻¹ h⁻¹ in the absence of a noble metal cocatalyst tcichemicals.com.
A conjugated microporous polymer (PyDF) utilizing TPPy as the donor unit reached a very high hydrogen generation rate of 18.93 mmol h⁻¹ g⁻¹ (or 18930 µmol h⁻¹ g⁻¹).
These findings underscore the potential of TPPy-based materials in renewable energy applications.
Table 2: Photocatalytic Hydrogen Evolution Rates for Various TPPy-Based Frameworks
| Framework Name/Type | TPPy Derivative Used | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Notes |
| Zinc-Organic Framework (1) | 1,3,6,8-tetra(pyridin-4-yl)pyrene | 315.06 | No photosensitizer added |
| PyTA-BC-Ph-COF | 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetraaniline | 1183 | No noble metal cocatalyst |
| 2D COF | 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetraaniline | 2072.4 | N/A |
| Py-ClTP-BT-COF | 1,3,6,8-Tetrakis(4-formylphenyl)pyrene | 177.50 | N/A |
| Conjugated Microporous Polymer (PyDF) | Pyrene tetraboronic ester | 18930 | N/A |
Energy Storage (e.g., Supercapacitors utilizing TPPy-based COFs)
The unique structural and electronic properties of 1,3,6,8-tetraphenylpyrene (TPPy) based Covalent Organic Frameworks (COFs) make them promising candidates for advanced energy storage applications, particularly in supercapacitors. The extended π-conjugation of the pyrene core, combined with the porous and crystalline nature of COFs, facilitates efficient ion transport and charge storage, which are critical for high-performance supercapacitor electrodes.
Researchers have explored the potential of TPPy-based COFs by designing and synthesizing various frameworks and evaluating their electrochemical properties. A notable example involves the use of a 1,3,6,8-tetrakis(4-formylphenyl)pyrene monomer, a derivative of TPPy, to construct a covalent organic polymer. The resulting material, after carbonization, exhibited a high specific capacitance, demonstrating the viability of TPPy derivatives in creating effective supercapacitor electrode materials ossila.com.
In another study, pyrene-functionalized covalent triazine frameworks (CTFs), which share a similar pyrene core, were synthesized and tested for their supercapacitive performance. These materials displayed remarkable specific capacitances and excellent cycling stability. For instance, Pyrene-CTF-20, synthesized at a higher molar ratio of ZnCl₂, achieved a specific capacitance of 500 F g⁻¹ at a current density of 0.5 A g⁻¹ rsc.org. Furthermore, both Pyrene-CTF-10 and Pyrene-CTF-20 retained 97% of their initial capacitance after 2000 cycles at a high current density of 10 A g⁻¹, indicating their robustness and long-term stability as supercapacitor electrodes rsc.org.
The table below summarizes the key electrochemical performance metrics of some pyrene-based COFs and related materials in supercapacitor applications.
| Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability (% retention after cycles) |
| Py-PDT POP-600 | 550 | 0.5 | Not Reported |
| Pyrene-CTF-10 | 380 | 0.5 | 97% after 2000 |
| Pyrene-CTF-20 | 500 | 0.5 | 97% after 2000 |
Future Research Directions and Challenges for 1,3,6,8 Tetraphenylpyrene
Development of Novel TPPy Derivatives with Tailored Optical and Electronic Properties
A primary challenge and a significant area of future research is the rational design and synthesis of new TPPy derivatives with precisely controlled properties. The goal is to move beyond the parent molecule to create a family of compounds where optical and electronic characteristics can be fine-tuned for specific applications.
Researchers have already begun to explore this by substituting the peripheral phenyl rings with various functional groups. For instance, the addition of alkoxy, ester, and thioether groups has been investigated to modulate the molecule's self-assembly and induce liquid-crystalline phases. researchgate.net Another approach involves functionalizing TPPy with redox-active groups like 1,4-dithiafulvenyl (DTF) to create materials with tunable electronic and conformational properties. acs.orgnih.gov
Future work will require more sophisticated synthetic strategies to introduce a wider array of electron-donating and electron-accepting moieties. researchgate.net This will allow for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices. A key objective is to develop derivatives with emission wavelengths spanning the entire visible spectrum, from deep blue to red, while maintaining high quantum yields. researchgate.netresearchgate.net The systematic synthesis of asymmetrically substituted pyrenes, containing both donor and acceptor groups, has shown promise in creating materials with bright, solvatochromic fluorescence, suggesting their potential as environmentally responsive probes. researchgate.net
| Derivative Class | Functional Groups | Target Property Modification | Potential Application |
|---|---|---|---|
| Liquid Crystal Precursors | Alkoxy, ester, thioether, tris(alkoxy)benzoate | Induce self-assembly into ordered columnar phases | Anisotropic conductors, polarized light emitters |
| Redox-Active Systems | 1,4-dithiafulvenyl (DTF) | Modify absorption, emission, and electrochemical properties | Molecular switches, chemical sensors |
| Donor-Acceptor Systems | Piperidyl (donor), Formyl (acceptor) | Achieve intramolecular charge transfer (ICT) for solvatochromic fluorescence | Environmentally responsive probes, bio-imaging |
| Solution-Processable Emitters | Butoxyphenyl | Enhance solubility for solution-based device fabrication | Printable OLEDs and electronics |
In-depth Understanding of Complex Aggregation and Solid-State Phenomena in TPPy
The performance of TPPy-based materials in solid-state devices is critically dependent on the arrangement of molecules in the condensed phase. Intermolecular interactions dictate the photophysical properties and charge transport efficiency of the final material. researchgate.netlumenlearning.com A significant challenge is to control and understand the complex aggregation and crystallization behavior of TPPy and its derivatives.
In many cases, the close packing of planar aromatic molecules like pyrene (B120774) leads to the formation of aggregates (such as H-aggregates) that can quench fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.net Future research will focus on developing strategies to suppress this quenching. One promising avenue is the design of molecules with specific conformational flexibility or bulky substituents that sterically hinder detrimental π–π stacking, thereby preserving the high fluorescence of the monomeric species in the solid state. researchgate.netresearchgate.netepa.gov The introduction of alkyl groups, for example, has been shown to significantly influence crystal packing and can lead to high solid-state fluorescence quantum yields by preventing excimer formation. researchgate.net
Conversely, the phenomenon of aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation, presents another exciting research direction. nih.gov Understanding the precise interplay of intermolecular forces—such as London dispersion forces, dipole-dipole interactions, and π-π interactions—is crucial for designing TPPy derivatives that exhibit AIE. lumenlearning.comresearchgate.netlibretexts.org This requires a synergistic approach combining high-resolution structural analysis with quantum-chemical calculations to rationalize and predict the solid-state emissive properties. researchgate.net A deeper understanding will enable the design of materials that are highly emissive in thin films, a key requirement for efficient OLEDs.
Advanced Characterization Techniques for TPPy-Based Hybrid and Composite Materials
As TPPy is incorporated into increasingly complex architectures like covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and polymer hybrids, the need for advanced characterization techniques becomes paramount. nih.goviaea.org Standard bulk characterization methods are often insufficient to probe the intricate structure-property relationships within these multicomponent systems. wuttkescience.com
Future research must leverage a suite of advanced analytical tools to gain a comprehensive understanding of these materials from the molecular to the macroscopic scale. mdpi.com This includes:
Spatially Resolved Spectroscopy: Techniques like fluorescence lifetime imaging microscopy (FLIM) can visualize the spatial distribution of different functional groups and probe the local environment within a hybrid material, revealing nanoscale defects or inconsistencies that are not detectable by bulk measurements. wuttkescience.com
In-Situ and Operando Analysis: To understand how TPPy-based materials function within a device, it is crucial to characterize them under actual operating conditions. In-situ X-ray diffraction (XRD) and spectroscopic techniques can monitor changes in crystal structure, molecular conformation, and electronic states during device operation. oaepublish.com
Advanced Structural Probes: For porous materials like COFs, techniques such as solid-state nuclear magnetic resonance (SSNMR) and X-ray photoelectron spectroscopy (XPS) are vital for confirming the covalent linkages and chemical environment within the framework. researchgate.net Synchrotron-based techniques will be necessary for high-resolution analysis of micro- and nanoscale structures. mdpi.com
Mechanical and Thermal Analysis: For applications requiring robust materials, techniques like Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) are essential to evaluate how performance is affected by environmental factors like temperature and mechanical stress. tainstruments.com
The challenge lies in correlating data from these diverse techniques to build a holistic model that connects molecular design, supramolecular organization, and macroscopic function. wuttkescience.com
Towards Multifunctional Devices and Integrated Systems Utilizing TPPy Architectures
The ultimate goal of TPPy research is to translate its promising properties into functional devices and integrated systems. nbinno.com While significant progress has been made in using TPPy derivatives as blue-emitting layers in OLEDs, future research will aim for multifunctionality, where a single TPPy-based material can perform several tasks simultaneously. researchgate.net
An emerging area is the use of TPPy tectons (building blocks) in the design of porous COFs. These materials combine the photophysical properties of the TPPy unit with a high surface area and tunable porosity. This has led to the development of TPPy-based COFs that can function as fluorescent sensors for detecting nitroaromatic compounds, as materials for iodine capture, or as photocatalysts for hydrogen production. nih.govossila.comossila.com
The next frontier is the development of integrated systems, where different components and materials are combined in a well-defined architecture to achieve synergistic effects. ardoq.comadaptivity.uk This could involve:
Smart Sensors: Integrating TPPy-based fluorescent sensors with electronic components to create compact, real-time monitoring devices.
Photocatalytic Systems: Combining TPPy-based COFs with co-catalysts in structured reactors for efficient solar-to-fuel conversion. ossila.com
Optoelectronic Devices: Designing complex layer stacks in OLEDs where different TPPy derivatives serve as charge transport, host, and emitting materials, all optimized to work in concert.
Achieving this level of integration presents significant architectural challenges, requiring principles of modularity, standardization, and adaptability in material design and device fabrication. ardoq.comitarch.info Overcoming these hurdles will be key to moving TPPy from a promising laboratory material to a cornerstone of next-generation organic electronics and functional materials.
Q & A
Q. What are the established synthetic routes for 1,2,3,4-tetraphenylpyrene, and how do reaction conditions influence crystallinity?
The synthesis of this compound typically employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach phenyl groups to the pyrene core . For covalent organic frameworks (COFs), Knoevenagel condensation between tetraphenylpyrene-based monomers and linkers (e.g., bipyridine) is used, with solvent selection (e.g., mixed polar solvents) critical for achieving high crystallinity . Powder X-ray diffraction (PXRD) is essential to validate crystallinity, where staggered or eclipsed layer stacking (e.g., P6/mmm symmetry) correlates with pore size and thermal stability .
Q. How should researchers characterize the electronic and photophysical properties of tetraphenylpyrene derivatives?
Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence emission studies are standard for analyzing π-π* transitions and exciton behavior in tetraphenylpyrene systems. Computational methods, such as density functional theory (DFT), can predict absorption/emission spectra and charge-transfer efficiency. For COFs, transient absorption spectroscopy is recommended to study charge-carrier dynamics and recombination rates .
Q. What safety protocols are critical when handling tetraphenylpyrene in laboratory settings?
Due to its low solubility and potential environmental persistence, tetraphenylpyrene requires strict containment during synthesis. Personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles is mandatory. Waste must be segregated and disposed via licensed hazardous waste contractors. Ventilation systems should meet OSHA standards to mitigate inhalation risks .
Advanced Research Questions
Q. How can energy-structure-function (ESF) maps optimize tetraphenylpyrene-based photocatalysts for hydrogen production?
ESF maps integrate computational crystal structure prediction (CSP) with experimental data to identify molecular conformations that favor extended π-stacked columns, which enhance charge transport. For example, 1,3,6,8-tetra(4-carboxyphenyl)pyrene (TBAP) achieves a hydrogen production rate of 3108 mmol g⁻¹ h⁻¹ due to its columnar packing, validated via PXRD and electron microscopy . Researchers should prioritize substituents with strong intermolecular interactions (e.g., carboxyl groups) and use CSP to screen for high-symmetry crystal phases .
Q. What strategies resolve contradictions in crystallinity data for tetraphenylpyrene-containing COFs?
Discrepancies in PXRD patterns (e.g., missing peaks or peak broadening) often arise from solvent-induced framework distortions or incomplete condensation. To address this:
- Perform in situ PXRD under solvothermal conditions to monitor crystallization kinetics.
- Use Argon adsorption-desorption isotherms to confirm pore uniformity and surface area (e.g., 711–1590 m²/g for COF-5 ).
- Pair experimental data with simulated patterns from software like Materials Studio to identify stacking faults .
Q. How does the integration of tetraphenylpyrene into redox-active MOFs affect catalytic stability under oxidative conditions?
While tetraphenylpyrene linkers enhance charge mobility in metal-organic frameworks (MOFs), oxidative degradation (e.g., during oxygen evolution reactions) can occur. Stability improvements include:
Q. What methodologies quantify the trade-off between π-conjugation and steric hindrance in functionalized tetraphenylpyrene derivatives?
Steric effects from phenyl substituents can disrupt π-stacking, reducing charge mobility. To balance this:
- Conduct Hirshfeld surface analysis to map intermolecular contacts and identify steric clashes.
- Compare experimental fluorescence quantum yields with DFT-calculated exciton binding energies.
- Use single-crystal XRD to measure dihedral angles between pyrene core and substituents; angles >30° indicate significant steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
